molecular formula C15H28N2O4 B7922306 2-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

2-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7922306
M. Wt: 300.39 g/mol
InChI Key: ATQYDAQLFPLNKE-UHFFFAOYSA-N
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Description

2-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-derived compound featuring a tert-butyl ester group at the 1-position and a substituted aminomethyl group at the 2-position of the piperidine ring. The substituent comprises a carboxymethyl-ethyl-amino moiety, which introduces both carboxylic acid and tertiary amine functionalities.

Properties

IUPAC Name

2-[ethyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]methyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-5-16(11-13(18)19)10-12-8-6-7-9-17(12)14(20)21-15(2,3)4/h12H,5-11H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQYDAQLFPLNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCCN1C(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester, often referred to as a β-amino acid derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound's unique structure, which includes a piperidine ring and various functional groups, suggests a range of interactions with biological systems.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C12H24N2O2\text{C}_{12}\text{H}_{24}\text{N}_{2}\text{O}_{2}

Key Features:

  • Piperidine Ring : Provides a stable cyclic structure conducive to biological activity.
  • Carboxymethyl and Ethyl Amino Groups : These functional groups enhance solubility and reactivity.
  • Tert-butyl Ester : This moiety often influences pharmacokinetic properties, such as absorption and metabolism.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

1. Antiviral Activity

Studies have indicated that derivatives of β-amino acids can exhibit antiviral properties. For instance, compounds structurally similar to this compound have shown effectiveness against various viruses, including:

  • Tobacco Mosaic Virus (TMV)
  • Herpes Simplex Virus (HSV)

In vitro studies demonstrated that certain derivatives exhibited higher antiviral activities than commercial agents, with curative activities reaching up to 94.3% against TMV at specific concentrations .

2. Anti-inflammatory Potential

The compound's ability to inhibit pro-inflammatory pathways has been explored. Research indicates that β-amino acid derivatives can modulate inflammatory responses by inhibiting transcription factors such as NF-κB. For instance, derivatives were tested in A549 cells, showing significant inhibition of NF-κB activation with IC50 values around 2.83 µM .

3. Antibacterial Properties

Similar compounds have been investigated for their antibacterial potential. The presence of the piperidine moiety is believed to enhance interaction with bacterial membranes, although specific studies on this particular compound are still limited.

The mechanism by which this compound exerts its effects likely involves multiple pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in viral replication or inflammatory processes.
  • Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways, impacting cellular responses to infections or inflammation.

Case Studies

Several case studies have focused on related β-amino acid derivatives:

  • Study on Antiviral Activity : A study compared various β-amino acid derivatives against TMV and HSV, demonstrating that modifications in the side chains significantly affected antiviral potency. The most effective compounds contained both carboxymethyl and ethyl amino functionalities .
  • Inflammation Inhibition : In another investigation, a series of carboxylic acid derivatives were synthesized and tested for their ability to inhibit NF-κB in A549 cells. The results indicated that structural variations influenced their anti-inflammatory activity significantly .

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleEffectivenessReference
AntiviralA-87380Curative activity 94.3%
Anti-inflammatoryKZ-41IC50 = 2.83 µM
AntibacterialVarious DerivativesVariable effectiveness

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-1-carboxylic acid tert-butyl ester derivatives are widely studied for their structural versatility and applications in organic synthesis and drug development. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural Variations in Substituents

Compound Name Substituent at Piperidine 2-Position Key Features Potential Applications References
2-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester Carboxymethyl-ethyl-amino-methyl Combines carboxylic acid, tertiary amine, and hydrophobic tert-butyl ester. Drug intermediates, enzyme inhibitors (e.g., MMPs), peptide coupling.
2-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester Chloroacetyl-amino-methyl Electrophilic chloroacetyl group enables nucleophilic substitution or conjugation. Prodrug synthesis, targeted covalent inhibitors.
4-[(3-Chloro-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 3-Chloro-quinoxalin-2-ylamino-methyl Aromatic heterocycle (quinoxaline) enhances π-π stacking; chloro substituent increases lipophilicity. Kinase inhibitors, anticancer agents.
2-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester 2-Hydroxy-ethyl Hydroxyl group improves solubility; suitable for ester hydrolysis or glycosylation. Chiral building blocks, solubility enhancers.
4-{[Methyl-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)amino]methyl}-piperidine-1-carboxylic acid tert-butyl ester Pyridinyl-oxadiazole-methylamino-methyl Heterocyclic oxadiazole and pyridine moieties enhance receptor binding. CNS-targeting drugs, neurotransmitter analogs.

Physicochemical Properties

While exact data (e.g., logP, solubility) for the target compound are unavailable, inferences can be drawn:

  • Hydrophobicity : The tert-butyl ester and ethyl groups increase lipophilicity compared to hydroxyethyl analogs .
  • Acid-Base Behavior : The tertiary amine (pKa ~9–10) and carboxylic acid (pKa ~4–5) enable pH-dependent solubility, useful in prodrug design.

Q & A

Q. Table 1: Stability Parameters

FactorRecommended ConditionReference
Temperature2–8°C
Light ExposureProtected (amber glass)
Incompatible AgentsStrong oxidizers, acids/bases

Basic: What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:
Safety measures are critical due to limited toxicity

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Exposure Control: Monitor airborne concentrations with local exhaust ventilation. Avoid skin contact—immediately wash with soap/water if exposed .
  • Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can enantioselective synthesis be achieved for structurally related piperidine-carboxylate derivatives?

Methodological Answer:
Enantioselectivity is attainable via chiral catalysts. For example:

  • Phase-Transfer Catalysis: Use (R)- or (S)-binaphthyl-derived catalysts to alkylate tert-butyl-protected intermediates (e.g., 2-thiazoline-4-carboxylates). This method achieves enantiomeric excess (ee) >90% in optimized conditions .
  • Asymmetric Hydrogenation: Apply transition-metal catalysts (e.g., Ru-BINAP complexes) to reduce prochiral ketones or imines in piperidine intermediates.

Key Considerations:

  • Monitor reaction progress via chiral HPLC or polarimetry.
  • Optimize solvent polarity (e.g., toluene/water biphasic systems for PTC) to enhance stereochemical outcomes .

Advanced: What analytical techniques are most effective for characterizing this compound and resolving structural ambiguities?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm piperidine ring conformation and tert-butyl group integrity. DEPT-135 can distinguish CH₂/CH₃ groups in the carboxymethyl-ethyl-amino side chain .
  • Mass Spectrometry: High-resolution MS (HRMS-ESI) to verify molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions).
  • X-ray Crystallography: For unambiguous stereochemical assignment if single crystals are obtainable.

Data Contradiction Resolution:
If spectral data conflicts with literature (e.g., unexpected peaks), repeat synthesis with isotopic labeling or compare with authentic standards .

Advanced: How should researchers address discrepancies in toxicity or stability data across sources?

Methodological Answer:
Conflicting data (e.g., variable GHS classifications) require a risk-averse approach:

  • Literature Cross-Referencing: Compare SDS entries from multiple suppliers (e.g., Key Organics vs. Aladdin) and prioritize peer-reviewed studies .
  • In-House Testing: Conduct acute toxicity assays (e.g., in vitro cytotoxicity on HEK293 cells) and stability studies under simulated lab conditions .
  • Precautionary Principle: Assume higher hazard categories (e.g., GHS Category 4 for acute toxicity) until contradictory evidence is resolved .

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